(3-Ethoxy-2,6-difluorophenyl)methanol
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Overview
Description
(3-Ethoxy-2,6-difluorophenyl)methanol is an organic compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 g/mol . It is characterized by the presence of an ethoxy group and two fluorine atoms attached to a benzene ring, along with a methanol group. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-2,6-difluorophenyl)methanol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves bulk custom synthesis and procurement processes . These methods ensure high purity and yield, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-2,6-difluorophenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
(3-Ethoxy-2,6-difluorophenyl)methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which (3-Ethoxy-2,6-difluorophenyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical and physical properties of the compound, influencing its reactivity and potential applications. The exact molecular targets and pathways depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3-Ethoxy-2,6-difluorophenyl)methanol include:
- (3-Methoxy-2,6-difluorophenyl)methanol
- (3-Ethoxy-2,6-dichlorophenyl)methanol
- (3-Ethoxy-2,6-difluorophenyl)ethanol
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of the ethoxy group and two fluorine atoms on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3-ethoxy-2,6-difluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-4,12H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKBAKMOEGHRFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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